molecular formula C25H30N6O2S B2560034 4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1216613-77-2

4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2560034
CAS RN: 1216613-77-2
M. Wt: 478.62
InChI Key: BQZCFYYOBOKSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups, including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, a butyl group, a piperazine ring, and a tolyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core would likely contribute to the compound’s aromaticity, while the butyl group would add aliphatic character. The piperazine ring could potentially form hydrogen bonds, and the tolyl group would contribute additional aromaticity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the butyl group could potentially undergo reactions typical of alkanes, such as free radical halogenation. The piperazine ring could potentially undergo reactions with electrophiles due to the presence of nitrogen atoms .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would likely be influenced by its functional groups. For example, the presence of a butyl group could increase the compound’s hydrophobicity, while the piperazine ring could contribute to its solubility in polar solvents .

Scientific Research Applications

Synthetic Chemistry

The synthesis of 4-oxo-2-butenoic acids has historically faced limitations. However, recent advancements have addressed these challenges:

Heterocyclic Compound Design

The compound’s unique structure suggests potential applications in designing novel heterocyclic compounds:

Chemical Biology

Understanding the compound’s interactions and reactivity is essential for chemical biology:

properties

IUPAC Name

8-butyl-12-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2S/c1-3-4-11-30-24(33)23-20(10-16-34-23)31-21(26-27-25(30)31)8-9-22(32)29-14-12-28(13-15-29)19-7-5-6-18(2)17-19/h5-7,10,16-17H,3-4,8-9,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZCFYYOBOKSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.